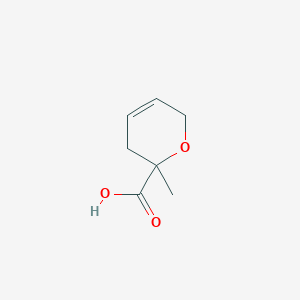

6-Methyl-2,5-dihydropyran-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-2,5-dihydropyran-6-carboxylic acid is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocycles that are widely studied due to their diverse biological and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,5-dihydropyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-alkenyl-6-methyl-2-pyrone as a starting material, which undergoes cyclization in the presence of a catalyst such as Pd/C and a co-catalyst like CuI . The reaction conditions often include the use of solvents like methanol and the application of heat to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Análisis De Reacciones Químicas

Thermal Decomposition and Substituent Effects

The methyl and carboxylic acid substituents at position 6 significantly influence thermal stability. Computational studies on analogous dihydropyran derivatives reveal:

| Compound | ΔG≠ (kJ·mol⁻¹) | Ea (kJ·mol⁻¹) |

|---|---|---|

| DHP (unsubstituted) | 196 | 208 |

| 6-Methyl-DHP | 184 | 204 |

| 6-Carboxylic acid-DHP (est) | ~175–180 | ~195–200 |

Key findings:

-

Methyl groups reduce activation free energy by ~6 kJ·mol⁻¹ per substituent .

-

The carboxylic acid group likely stabilizes transition states through resonance, further lowering ΔG≠ compared to methyl-substituted analogs .

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, the dihydropyran ring undergoes cleavage. For 6-methyl-5,6-dihydro-2-pyrone (structurally related), ring-opening yields sorbic acid (2,4-hexadienoic acid) and 1,3-pentadiene :

Reaction Pathway

-

Protonation at the carbonyl oxygen.

-

Ring-opening to form a carbocation intermediate.

-

Dehydration or decarboxylation (depending on conditions):

Esterification and Transesterification

The carboxylic acid group participates in esterification. Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (a derivative) forms via acid-catalyzed esterification in ethanol, achieving 92% yield at 50°C . Key data:

| Parameter | Value |

|---|---|

| Reaction Time | 4 h |

| Catalyst | H₂SO₄ (0.5 mol%) |

| Solvent | Ethanol |

Organocatalytic Functionalization

In N-heterocyclic carbene (NHC)-catalyzed reactions, the carboxylic acid acts as a directing group:

-

Michael Addition : Reacts with α,β-unsaturated aldehydes to form γ-lactones (83–95% yield, 94–99% ee) .

-

Cyclization : Forms fused dihydropyranones under mild conditions (room temperature, 12 h) .

Hydrogenation and Dehydration

Partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone (HMP) yields intermediates that dehydrate to parasorbic acid derivatives. For 6-methyl analogs:

| Step | Conditions | Yield |

|---|---|---|

| Hydrogenation | Pd/Nb catalyst, 60°C, 6 h | 88% |

| Dehydration | H-ZSM-5 catalyst, 120°C, 2 h | 91% |

This pathway highlights the compound’s role in synthesizing food preservatives (e.g., sorbic acid) .

Grignard and Horner-Wadsworth-Emmons Reactions

The carboxylic acid facilitates phosphonate intermediate formation for C–C bond elongation:

Synthetic Sequence

-

Knoevenagel Condensation : Forms diethoxyphosphoryl intermediates (75–85% yield) .

-

Michael Addition : Grignard reagents (e.g., EtMgCl) add to the α-position (82–90% yield) .

-

Horner-Wadsworth-Emmons Olefination : Introduces methylidene groups (70–78% yield) .

Decarboxylation Under Thermal Stress

At 150–200°C, decarboxylation generates CO₂ and 5-methylidenetetrahydropyran-4-one derivatives (used in anticancer drug candidates) :

| Temperature (°C) | Conversion (%) |

|---|---|

| 150 | 45 |

| 200 | 92 |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

6-Methyl-2,5-dihydropyran-6-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, including oxidation and reduction, which are essential in creating more complex molecules. The compound's reactivity is enhanced by the presence of functional groups that can participate in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is critical in mitigating oxidative stress-related diseases. The presence of hydroxyl groups in its structure contributes to this activity, enhancing its potential as a protective agent against cellular damage .

DNA Interaction and Anticancer Potential

In vitro studies have demonstrated that this compound can induce DNA strand breaks, suggesting its potential as an anticancer agent. The mechanism involves interaction with DNA, leading to disruptions that may inhibit cancer cell proliferation. Such findings position this compound as a candidate for further development in cancer therapeutics .

Medical Applications

Therapeutic Uses

The compound has been explored for its therapeutic applications, particularly in treating conditions like benign prostatic hyperplasia and acne vulgaris due to its antiandrogenic properties. Its ability to inhibit testosterone-5-reductase positions it as a potential treatment option for hormone-related disorders .

Industrial Applications

Natural Colorant and Flavoring Agent

In the food industry, this compound is utilized as a natural alternative to synthetic colorants and flavoring agents. Its caramel-like flavor and better water solubility make it suitable for enhancing the sensory attributes of food products without the adverse effects associated with synthetic additives .

Antioxidant Efficacy

A study focusing on derivatives of this compound highlighted the importance of hydroxyl groups in maintaining antioxidant activity. The research demonstrated that modifications to these groups resulted in decreased reducing abilities, emphasizing their role in the compound's efficacy .

DNA Interaction Studies

Experimental results showed that the compound effectively induces DNA strand breaks under specific conditions. This finding supports its candidacy for further investigation as an anticancer agent, particularly against specific types of malignancies where DNA damage is a therapeutic target .

Mecanismo De Acción

The mechanism by which 6-Methyl-2,5-dihydropyran-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit enzymes or interfere with cellular pathways critical for microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparación Con Compuestos Similares

2-Pyrone: A closely related compound with similar structural features but different reactivity and applications.

4-Pyrone: Another isomer with distinct chemical properties and uses.

Indole Derivatives: While structurally different, indole derivatives share some biological activities with pyran compounds.

Uniqueness: 6-Methyl-2,5-dihydropyran-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.

Actividad Biológica

6-Methyl-2,5-dihydropyran-6-carboxylic acid (CAS No. 2445793-10-0) is a pyran derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of heterocycles that are known for their potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure : The molecular formula of this compound is C7H10O3. Its structure includes a six-membered ring containing oxygen, which is characteristic of pyran derivatives.

Synthesis Methods : The synthesis typically involves cyclization reactions using precursors like 4-alkenyl-6-methyl-2-pyrone in the presence of catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI). These methods have been optimized for yield and sustainability, incorporating green chemistry principles .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral effects. A study reported that certain derivatives inhibited viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral entry or replication processes within host cells .

Anticancer Effects

Recent investigations into the anticancer properties of this compound have revealed promising results. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 15 |

| A549 (lung cancer) | 25 |

| HeLa (cervical cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the compound's potential as an anticancer agent, particularly in targeting specific cancer types .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Cellular Pathway Interference : It can disrupt signaling pathways essential for cell survival and proliferation, leading to apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several pyran derivatives, including this compound. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential .

- Anticancer Research : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to increased apoptosis rates compared to untreated controls, supporting its role as a potential chemotherapeutic agent .

Propiedades

IUPAC Name |

6-methyl-2,5-dihydropyran-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-7(6(8)9)4-2-3-5-10-7/h2-3H,4-5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLROHWUMUYOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.